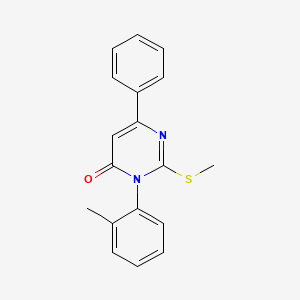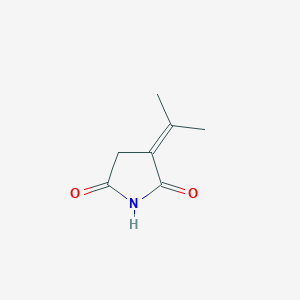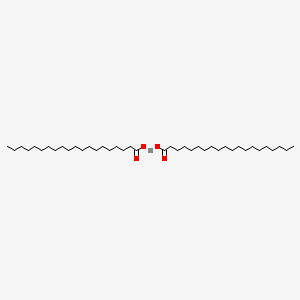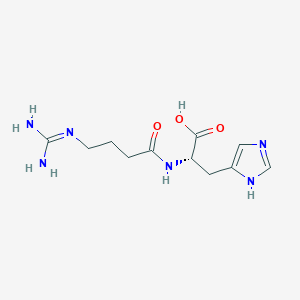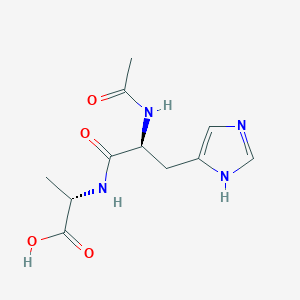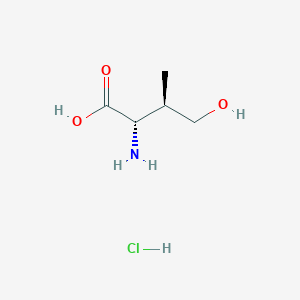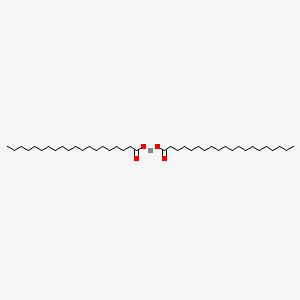
Zinc diicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diicosanoate is a chemical compound with the molecular formula
C40H78O4Zn
. It is a zinc salt of icosanoic acid, also known as eicosanoic acid, which is a saturated fatty acid. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The typical reaction involves heating zinc oxide with icosanoic acid in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zinc oxide and icosanoic acid. The reaction is carried out in large reactors under controlled temperatures to ensure complete conversion and high yield. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the zinc ion to metallic zinc.
Substitution: The carboxylate groups in this compound can participate in substitution reactions, where the zinc ion can be replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Metallic zinc and reduced fatty acid derivatives.
Substitution: Metal diicosanoates of other metals.
Scientific Research Applications
Zinc diicosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in zinc metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism by which zinc diicosanoate exerts its effects is primarily through the release of zinc ions. Zinc ions play a crucial role in various biochemical pathways, including enzyme activation, protein synthesis, and cellular signaling. The fatty acid component of this compound can also interact with cell membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Zinc oleate: Contains an unsaturated fatty acid, leading to different chemical properties.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties compared to shorter-chain zinc carboxylates. This makes it particularly useful in applications requiring high thermal stability and hydrophobicity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields.
Properties
CAS No. |
7278-04-8 |
|---|---|
Molecular Formula |
C40H78O4Zn |
Molecular Weight |
688.4 g/mol |
IUPAC Name |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
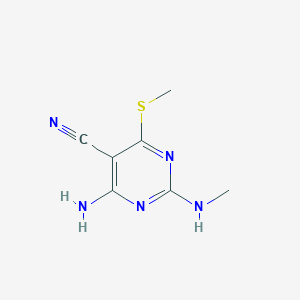


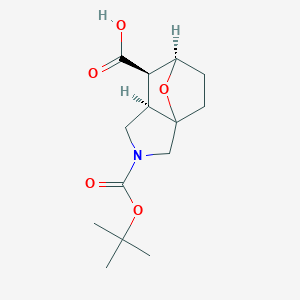
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
